molecular formula C17H27NO B2532265 1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine CAS No. 2248327-24-2

1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine

Cat. No. B2532265
CAS RN: 2248327-24-2
M. Wt: 261.409
InChI Key: DSGWZMNMFAPAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine, also known as BMMP, is a chemical compound that belongs to the class of pyrrolidine derivatives. BMMP has been widely studied due to its potential applications in scientific research.

Mechanism of Action

1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine acts as a competitive inhibitor of the dopamine transporter, preventing the reuptake of dopamine neurotransmitters in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine has been shown to increase dopamine neurotransmission in the brain, leading to various physiological and biochemical effects. These effects include increased locomotor activity, increased reward-seeking behavior, and decreased anxiety-like behavior.

Advantages and Limitations for Lab Experiments

1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine has several advantages for use in lab experiments, including its high selectivity for the dopamine transporter and its ability to cross the blood-brain barrier. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several potential future directions for the study of 1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine. These include further investigation of its mechanism of action, its potential applications in the treatment of neurological disorders, and the development of new compounds with similar or improved properties. Additionally, the study of 1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine may provide insights into the role of dopamine neurotransmission in various aspects of behavior and cognition.

Synthesis Methods

1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine can be synthesized through a multi-step process involving the reaction of pyrrolidine with benzyl bromide, followed by the reaction of the resulting compound with 2-methylpropylamine and formaldehyde. The final product is obtained through the reduction of the intermediate compound with sodium borohydride.

Scientific Research Applications

1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine has been used in various scientific research studies due to its potential applications in the field of neuroscience. It has been shown to act as a selective inhibitor of the dopamine transporter, which is a protein responsible for the reuptake of dopamine neurotransmitters in the brain. 1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine has been used in studies investigating the role of dopamine in addiction, depression, and other neurological disorders.

properties

IUPAC Name

1-benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-15(2)12-17(14-19-3)10-7-11-18(17)13-16-8-5-4-6-9-16/h4-6,8-9,15H,7,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGWZMNMFAPAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCN1CC2=CC=CC=C2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.